molecular formula C9H7F5O B2948394 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol CAS No. 345-40-4

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol

Cat. No.: B2948394
CAS No.: 345-40-4
M. Wt: 226.146
InChI Key: JBTHMWQTLWZQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Fluorinated Alcohols in Modern Chemical Research

Fluorinated alcohols are a class of organofluorine compounds that have garnered considerable attention in modern chemical research due to their distinctive physicochemical properties. wikipedia.orgnih.gov Unlike their non-fluorinated counterparts, the presence of highly electronegative fluorine atoms induces a strong electron-withdrawing effect, which significantly alters the properties of the alcohol functional group. ontosight.ai This results in compounds with unique characteristics, such as enhanced acidity, strong hydrogen-bond donating capabilities, and low nucleophilicity. nih.gov

These properties make fluorinated alcohols highly effective as solvents, co-solvents, and additives in a wide array of chemical transformations. wikipedia.orgontosight.ai For instance, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to enable challenging C-H activation reactions that are otherwise difficult to achieve. rsc.org Their ability to stabilize charged intermediates and transition states through strong hydrogen bonding, without acting as competing nucleophiles, is a key factor in their utility. The applications of these alcohols are extensive, ranging from facilitating organic synthesis and pharmaceutical production to their use in materials science and nanotechnology. ontosight.ai

Research Focus: 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol – Structural Features and Relevance

The research focus of this article is the specific compound this compound. This molecule is a compelling subject for investigation due to the convergence of three chemically significant structural motifs within a single, relatively small molecule. Its synthesis is commonly achieved through the chemical reduction of its corresponding ketone, 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one. bldpharm.com

The primary structural features and their associated relevance are detailed in the table below. The combination of a chiral center with both a bulky phenyl group and an electron-withdrawing pentafluoroethyl group makes this compound a potentially valuable building block in asymmetric synthesis and for the development of novel chemical entities. The stereochemistry of such alcohols is crucial in fields like fragrance and pharmaceuticals, where enantiomers can exhibit vastly different biological activities. mtak.hu

Structural FeatureDescriptionChemical and Research Relevance
Chiral Secondary AlcoholThe hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms and a hydrogen atom, creating a stereocenter.Enables the synthesis of enantiomerically pure compounds. Chiral alcohols are critical intermediates in the pharmaceutical industry and are used as catalysts or ligands in asymmetric synthesis. rsc.org
Phenyl GroupA C₆H₅ aromatic ring is directly attached to the chiral carbinol carbon.Provides steric bulk and electronic effects (pi-stacking, aromatic interactions). It is a common feature in many biologically active molecules and chiral auxiliaries.
Pentafluoroethyl GroupA C₂F₅ group is attached to the chiral carbinol carbon.Imparts unique properties due to the high electronegativity of fluorine. It can increase thermal stability, lipophilicity, and metabolic stability, and can significantly alter the acidity and reactivity of the adjacent alcohol group.

Scope and Research Objectives of the Academic Outline

The scope of this article is to provide a focused examination of this compound. The primary objective is to highlight the compound's structural and chemical importance based on its constituent functional groups. By dissecting its key features within the broader context of fluorinated alcohol chemistry, this outline aims to establish the scientific relevance of this specific molecule and underscore its potential for applications in specialized areas of organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTHMWQTLWZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation of 2,2,3,3,3 Pentafluoro 1 Phenylpropan 1 Ol

Direct Synthetic Pathways to the Fluorinated Alcohol

Direct pathways to the target alcohol typically start from the corresponding ketone, 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one. bldpharm.com The conversion of this ketone to the desired secondary alcohol is the central transformation in these synthetic routes.

Nucleophilic addition of a hydride or an organometallic species to the carbonyl carbon of a pentafluoroalkyl ketone is a fundamental and widely used strategy for forming the carbinol functional group.

While the reduction of a pre-formed ketone is more common, the carbinol center can also be constructed via the formation of a new carbon-carbon bond. This involves the reaction of an organometallic reagent with a suitable carbonyl compound. The most direct application of this method is the nucleophilic addition of a pentafluoroethyl organometallic species to benzaldehyde (B42025).

Key organometallic reagents for this type of transformation include Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction involves the nucleophilic attack of the carbanion-like carbon of the organometallic compound on the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide.

Table 1: Potential Organometallic Routes to 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol

Reactant 1 (Organometallic) Reactant 2 (Carbonyl) Description
Pentafluoroethylmagnesium bromide Benzaldehyde A Grignard reaction where the pentafluoroethyl group acts as the nucleophile, attacking the benzaldehyde carbonyl to form the desired secondary alcohol after workup.
Pentafluoroethyllithium Benzaldehyde Similar to the Grignard reaction, this pathway uses a more reactive organolithium species to achieve the same C-C bond formation.

The most important and widely utilized reaction of organometallic reagents is their addition to carbonyl functional groups. msu.edu Aldehydes typically react with Grignard and alkyllithium reagents to form secondary alcohols. msu.edu

A more prevalent and often more efficient method for synthesizing this compound is the reduction of its corresponding ketone precursor, 2,2,3,3,3-pentafluoropropiophenone. This transformation is achieved using various reducing agents, most commonly complex metal hydrides.

The reduction is highly regioselective, as the carbonyl group is the most electrophilic site in the molecule. Chemoselectivity is also high because there are no other common functional groups that would be reduced under the typical reaction conditions. Agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard choices for this type of ketone reduction. googleapis.com NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while the more powerful LiAlH₄ is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) for more challenging reductions.

Table 2: Common Hydride Reagents for the Reduction of 2,2,3,3,3-Pentafluoropropiophenone

Reducing Agent Typical Solvent Relative Reactivity Key Characteristics
Sodium Borohydride (NaBH₄) Methanol, Ethanol Moderate Safer and easier to handle; selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF High Highly reactive, reduces a wider range of functional groups; reacts violently with protic solvents.

Catalytic hydrogenation represents an alternative to hydride-based reductions, offering advantages in terms of atom economy and potential for asymmetric synthesis. This method involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This allows for easy separation and recycling of the catalyst.

For the production of related fluorinated alcohols, rhodium-on-alumina (Rh/Al₂O₃) has proven effective. For instance, the synthesis of 2,2,3,3,3-pentafluoro-1-propanol (B1212958) can be achieved by the hydrogenation of methyl pentafluoropropionate using a rhodium-alumina catalyst under elevated temperature and pressure. google.com A typical procedure involves charging an autoclave with the substrate and catalyst, pressurizing with hydrogen, and running the reaction for several hours to achieve a high yield. google.com

Another significant system for fluorinated ketones is the use of platinum catalysts modified with chiral auxiliaries. ethz.ch The enantioselective hydrogenation of 3,5-di(trifluoromethyl)-acetophenone using a 5 wt% Pt/Al₂O₃ catalyst modified by cinchonidine (B190817) has been investigated, yielding the corresponding chiral alcohol with significant enantiomeric excess (ee). ethz.ch The reaction rate and ee are influenced by factors such as solvent polarity and the presence of additives. ethz.ch

Table 3: Example of Heterogeneous Catalytic Hydrogenation for a Fluorinated Ketone

Substrate Catalyst System Solvent Result
3,5-di(trifluoromethyl)-acetophenone 5 wt% Pt/Al₂O₃ with cinchonidine (CD) Various (S)-1-phenylethanol derivative with 69.5% ee. ethz.ch

Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, offers high activity and selectivity under mild conditions. In the context of fluorinated alcohol production, iridium-based catalysts have shown remarkable success in the asymmetric hydrogenation of α-fluoro ketones. acs.org These systems can operate through a dynamic kinetic resolution (DKR) process, allowing for the conversion of a racemic starting material into a single diastereomer of the product with high enantioselectivity. acs.org The mechanism may involve noncovalent interactions, such as a C-F···Na charge-dipole interaction, to control the stereochemical outcome. acs.org

While the substrate 2,2,3,3,3-pentafluoropropiophenone is not an α-fluoro ketone, the principles of using sophisticated transition-metal complexes for asymmetric ketone hydrogenation are directly relevant. These advanced catalytic systems represent a powerful tool for producing enantiomerically pure chiral fluorinated alcohols. acs.org

Catalytic Hydrogenation Strategies

Derivatization and Transformation from Related Precursors

The preparation of this compound can be conceptually approached through the derivatization and transformation of simpler, more readily available precursors. Key strategies include the construction of the carbon skeleton through multi-component reactions and the modification of existing fluorinated hydrocarbon frameworks.

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more reactants, thereby minimizing waste and saving time. While specific MCRs for the direct synthesis of this compound are not extensively documented in publicly available literature, analogous reactions provide a conceptual framework.

For instance, the Passerini and Ugi reactions are powerful isocyanide-based MCRs for producing α-acyloxyamides and bis-amides, respectively. nih.gov A hypothetical three-component reaction for the target molecule could involve benzaldehyde, a pentafluoroethylating nucleophile (such as pentafluoroethyltrimethylsilane, CF3CF2Si(CH3)3), and a proton source in the presence of a suitable catalyst.

Another relevant approach is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo-four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. mdpi.com While this specific reaction leads to dihydropyridines, the underlying principle of combining multiple components to build a complex molecular architecture is applicable. The synthesis of fluorinated pyrazoles from fluoroalkylamines, sodium nitrite, and electron-deficient alkynes further illustrates the utility of MCRs in organofluorine chemistry. rsc.org

The development of novel MCRs is an active area of research, and it is plausible that a one-pot synthesis of this compound could be designed. Such a reaction would likely involve the in-situ generation of a pentafluoroethyl organometallic reagent that subsequently adds to benzaldehyde.

An alternative strategy involves the conversion of pre-existing fluorinated hydrocarbon frameworks into the desired alcohol. This can be achieved through various chemical transformations.

One potential pathway begins with a suitable pentafluoroethyl-substituted aromatic compound. For example, if a compound like 1-bromo-2-(pentafluoroethyl)benzene were available, a metal-halogen exchange followed by reaction with a suitable electrophile to introduce the hydroxymethyl group could be envisioned.

A more direct approach would be the functionalization of a C-H bond in a precursor like pentafluoroethylbenzene. However, the selective activation and functionalization of a specific C-H bond in the presence of the highly electron-withdrawing pentafluoroethyl group presents a significant synthetic challenge.

A plausible and more conventional method involves the reaction of a pentafluoroethyl organometallic reagent with benzaldehyde. For instance, pentafluoroethyllithium, generated in situ from a precursor like pentafluoroethyl iodide and a strong base, could act as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent acidic workup would yield the target alcohol, this compound.

Another viable route is the conversion of a fluorinated alkane to the corresponding alcohol. This can be accomplished through a two-step process involving free-radical halogenation of the alkane to form a haloalkane, followed by nucleophilic substitution with a hydroxide (B78521) source. quora.com For a precursor such as 1,1,1,2,2-pentafluoropropane, selective halogenation at the C3 position would be required, which could be challenging.

Finally, the reduction of the corresponding ketone, 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, is a direct method for the synthesis of the target alcohol. This ketone can be prepared and subsequently reduced using various reducing agents, such as sodium borohydride or lithium aluminum hydride, to afford this compound.

Asymmetric Synthesis and Stereocontrol Approaches

The synthesis of chiral molecules with high enantiomeric purity is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric routes to chiral this compound is therefore a significant area of interest.

Enantioselective catalysis provides a powerful tool for the synthesis of chiral fluorinated compounds. This can be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate.

For the synthesis of this compound, a key strategy would be the asymmetric reduction of the corresponding ketone, 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one. Chiral reducing agents or catalytic hydrogenation with a chiral catalyst could be employed to achieve high enantioselectivity. For instance, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are known to be effective for the enantioselective reduction of ketones.

Another approach involves the enantioselective addition of a pentafluoroethyl nucleophile to benzaldehyde. This could be achieved using a chiral ligand to control the stereochemical outcome of the reaction.

While specific examples for the enantioselective synthesis of this compound are scarce in the literature, the principles of asymmetric catalysis are well-established and could be applied to this target molecule.

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This can be achieved by using a chiral substrate or a chiral auxiliary.

A diastereoselective Reformatsky-type reaction could be a viable route. The classical Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc to form a β-hydroxy ester. wikipedia.orglibretexts.org Diastereoselective versions of this reaction have been developed using chiral aldehydes or chiral α-halo esters. nih.gov For the synthesis of a precursor to this compound, a chiral aldehyde could be reacted with a pentafluoroethyl-containing zinc enolate.

The Evans' aldol (B89426) reaction is another powerful method for diastereoselective synthesis. This reaction utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of aldol additions. nih.gov A modified Evans' aldol reaction could potentially be used to introduce the pentafluoroethyl group with high diastereoselectivity.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable synthetic methods.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For the synthesis of this compound, a green approach would favor a catalytic, one-pot reaction carried out in an environmentally benign solvent. For example, a catalytic asymmetric reduction of the corresponding ketone in a green solvent would be a highly desirable route.

The development of solvent-free conditions, such as ball milling, for reactions like the Reformatsky reaction, also represents a significant step towards greener synthesis. nih.gov

Aqueous Reaction Media and Sustainable Solvent Systems

The synthesis of fluorinated compounds like this compound traditionally relies on anhydrous organic solvents, which often pose environmental and safety risks. The exploration of aqueous media and other sustainable solvents presents a promising alternative to mitigate these concerns.

One potential sustainable route to this compound is through a Barbier-type reaction. This reaction, similar to the Grignard reaction, involves the in situ formation of an organometallic reagent that then adds to a carbonyl compound. wikipedia.org A key advantage of the Barbier reaction is its tolerance to protic solvents, making it amenable to aqueous conditions. wikipedia.orgalfa-chemistry.com In the context of synthesizing the target molecule, this would involve the reaction of a pentafluoroethyl halide with benzaldehyde in the presence of a metal, such as zinc, tin, or indium, in an aqueous medium. wikipedia.orgmdpi.com The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance. nih.gov

Another important synthetic pathway is the reduction of the corresponding ketone, 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one. The catalytic transfer hydrogenation of ketones is a well-established method that can be adapted to aqueous systems. nih.govrsc.org In this process, a hydrogen donor, such as formic acid or isopropanol, transfers hydrogen to the ketone in the presence of a catalyst. rsc.org The use of water as the solvent in these reactions is a significant step towards a greener process. nih.gov

Beyond water, other sustainable solvent systems are being investigated. Bio-derived solvents, such as those produced from renewable feedstocks, offer a reduced environmental footprint compared to their petrochemical counterparts. youtube.com The selection of an appropriate green solvent is crucial and is often guided by solvent selection guides that rank solvents based on safety, health, and environmental criteria. nih.gov

While the direct application of these aqueous and sustainable solvent systems to the synthesis of this compound is not yet extensively documented in publicly available research, the principles established for similar transformations provide a strong foundation for future development. The table below summarizes potential sustainable solvent systems for the key reactions involved in the synthesis of this compound.

Reaction TypeSustainable Solvent SystemMetal/ReagentPrecursors
Barbier-type ReactionWater, THF/WaterZinc, Tin, IndiumPentafluoroethyl halide, Benzaldehyde
Catalytic Transfer HydrogenationWater, IsopropanolFormic Acid/Formate2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one
Biocatalytic ReductionAqueous bufferN/A2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one

Catalyst Systems for Enhanced Environmental Profile

The development of efficient and recyclable catalyst systems is paramount for enhancing the environmental profile of chemical syntheses. For the preparation of this compound, catalyst innovation focuses on both the Barbier-type reaction and the reduction of the corresponding ketone.

In aqueous Barbier-type reactions, the choice of metal is critical. Zinc, tin, and indium have all been shown to mediate such reactions in water. wikipedia.orgmdpi.commdpi.com The use of nano-metal promoters can increase the reaction rate and yield, potentially reducing the need for excess reagents and harsh conditions. alfa-chemistry.com

For the catalytic transfer hydrogenation of 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, a variety of metal-based catalysts have shown high efficacy in green solvents. Ruthenium, rhodium, and iridium complexes, often with tailored ligands, are particularly active for the reduction of ketones in aqueous media. alfa-chemistry.commdpi.comnih.gov The design of water-soluble ligands is crucial for ensuring the catalyst's activity and stability in an aqueous environment. alfa-chemistry.com A significant goal is the development of recyclable catalysts to minimize waste and reduce costs. chemrxiv.orgorganic-chemistry.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a straightforward approach to catalyst separation and reuse. rsc.org

Biocatalysis represents a particularly green approach to the reduction of ketones. chemrxiv.org Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of a wide range of ketones with high enantioselectivity under mild, aqueous conditions. chemrxiv.orgresearchgate.net The use of whole-cell biocatalysts can further simplify the process by providing the necessary enzymes and cofactors in their natural environment. liv.ac.uk While the specific biocatalytic reduction of 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one has not been detailed, the successful reduction of other aromatic ketones suggests its feasibility. researchgate.net

The table below outlines various catalyst systems that could be employed for the sustainable synthesis of this compound, highlighting their potential for an improved environmental profile.

Reaction TypeCatalyst SystemKey Features
Aqueous Barbier-type ReactionZn, Sn, In (including nanoforms)Water tolerant, promotes C-C bond formation in situ.
Catalytic Transfer HydrogenationRu, Rh, Ir complexes with water-soluble ligandsHigh activity in aqueous media, potential for recyclability.
Catalytic Transfer HydrogenationHeterogeneous catalysts (e.g., Pd/C)Ease of separation and reuse. rsc.org
Biocatalytic ReductionAlcohol Dehydrogenases (isolated or whole-cell)High selectivity, mild reaction conditions, aqueous medium. chemrxiv.orgliv.ac.uk

Chemical Reactivity and Mechanistic Studies of 2,2,3,3,3 Pentafluoro 1 Phenylpropan 1 Ol

Electronic and Steric Effects of the Pentafluoroethyl Group

The pentafluoroethyl group exerts a profound influence on the adjacent chiral center and the hydroxyl group, primarily through its strong electron-withdrawing inductive effects and significant steric bulk.

The five fluorine atoms on the ethyl group, being highly electronegative, create a strong dipole moment, pulling electron density away from the rest of the molecule. This negative inductive effect (-I) is particularly impactful on the acidity of the hydroxyl proton. By withdrawing electron density from the oxygen atom, the O-H bond is weakened and polarized, facilitating the release of the proton (H+). This increased acidity makes the corresponding alkoxide conjugate base more stable.

Table 1: Comparison of Acidity in Selected Alcohols
Compound NameStructurepKa
Isopropanol(CH₃)₂CHOH~17.1
Hexafluoroisopropanol(CF₃)₂CHOH9.3
Benzyl (B1604629) alcoholC₆H₅CH₂OH~15.4
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-olC₆H₅CH(OH)C₂F₅Estimated to be significantly lower than benzyl alcohol

This enhanced acidity increases the reactivity of the hydroxyl group in reactions where proton donation is a key step.

The considerable size of the pentafluoroethyl group, in conjunction with the phenyl group, imposes significant steric constraints around the chiral carbon. This steric hindrance influences the molecule's preferred conformations, which are the three-dimensional arrangements of its atoms. The rotational freedom around the C-C and C-O bonds is restricted, favoring conformations that minimize steric clash between the bulky groups.

While specific conformational analysis of this compound is not extensively documented, studies on similar fluorinated propanols have revealed multiple possible conformers. The relative energies of these conformers are determined by a delicate balance of steric repulsion and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the fluorine atoms. The presence of the phenyl group further complicates this landscape, potentially leading to stabilizing or destabilizing interactions with the pentafluoroethyl group. The steric bulk of both the pentafluoroethyl and phenyl groups can also hinder the approach of reactants to the hydroxyl group or the chiral center, thereby influencing reaction rates and selectivity.

Hydrogen Bonding Interactions and Solvent Effects

The highly polarized O-H bond in this compound makes it a potent hydrogen bond donor. This characteristic is central to its utility as a solvent and in promoting certain chemical reactions.

Similar to the well-studied solvent hexafluoroisopropanol (HFIP), this compound can act as a strong hydrogen bond donor to activate substrates in chemical reactions. By forming hydrogen bonds with electron-rich centers in a reactant molecule, it can enhance electrophilicity and facilitate bond-breaking and bond-forming processes.

For example, in reactions involving carbonyl compounds, the hydrogen from the hydroxyl group of the fluorinated alcohol can coordinate to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This mode of activation is crucial in various organic transformations. While HFIP is known to form smaller hydrogen-bonded clusters compared to non-fluorinated alcohols, leading to faster collective hydrogen-bond dynamics, it is plausible that this compound exhibits similar behavior. researchgate.netnih.govnist.govresearchgate.net This dynamic hydrogen-bonding environment can be advantageous in catalysis.

In the liquid state, molecules of this compound can associate through intermolecular hydrogen bonds, forming transient networks. The strength and nature of these networks are influenced by the steric hindrance around the hydroxyl group. The bulky pentafluoroethyl and phenyl groups may limit the extent of hydrogen bonding compared to less hindered alcohols.

Electrophilic and Nucleophilic Character of the Alcohol Functionality

The alcohol functionality in this compound exhibits both electrophilic and nucleophilic properties, with its reactivity being modulated by the electronic effects of the pentafluoroethyl group.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can, therefore, attack electrophilic centers. However, the strong electron-withdrawing nature of the pentafluoroethyl group reduces the electron density on the oxygen atom, thereby diminishing its nucleophilicity compared to non-fluorinated alcohols.

Conversely, the hydrogen atom of the hydroxyl group is electrophilic due to the polarization of the O-H bond. This electrophilicity is significantly enhanced by the inductive effect of the pentafluoroethyl group, making the alcohol a good proton donor, as discussed in the context of its acidity. Additionally, the carbon atom attached to the hydroxyl group is also an electrophilic center. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), allowing for nucleophilic substitution at the benzylic carbon.

Reactivity in Acid-Catalyzed Transformations

In the presence of a strong acid, secondary alcohols like this compound would be expected to undergo protonation of the hydroxyl group, forming a good leaving group (water). The subsequent formation of a secondary benzylic carbocation, stabilized by both the phenyl ring and influenced by the electronic effects of the pentafluoroethyl group, would be a key intermediate. This carbocation could then undergo elimination to form an alkene or be trapped by a nucleophile. The specific conditions and the nature of the acid catalyst would be crucial in determining the reaction outcome. However, no specific studies detailing the acid-catalyzed dehydration or other acid-mediated transformations of this particular alcohol were identified.

Nucleophilic Reactions of the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile or be converted into a better leaving group for nucleophilic substitution reactions. For instance, it could react with acyl chlorides or anhydrides to form esters. The reactivity would be influenced by the steric hindrance from the bulky pentafluoroethyl and phenyl groups. Alternatively, conversion of the hydroxyl group into a tosylate or a halide would render the carbon atom susceptible to attack by various nucleophiles. Again, the literature search did not yield specific examples or detailed studies of such reactions for this compound.

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of reactions involving this compound would require dedicated experimental and computational studies.

Reaction Mechanism Elucidation using Spectroscopic Probes

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be indispensable in identifying reaction intermediates and products. For example, in-situ NMR monitoring could provide insights into the formation and fate of carbocation intermediates in acid-catalyzed reactions. Isotopic labeling studies could further clarify reaction pathways. No such spectroscopic studies specifically targeting the reaction mechanisms of this compound were found in the available literature.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are essential for determining reaction rates, activation parameters, and for substantiating proposed mechanisms. By systematically varying reaction conditions such as temperature, concentration of reactants and catalysts, and solvent, one could gain quantitative understanding of the factors governing the reactivity of this compound. Computational modeling, such as Density Functional Theory (DFT) calculations, could complement experimental data by providing energetic profiles of different reaction pathways. The search for such kinetic and computational studies for the title compound did not yield any specific results.

Applications and Utility in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Functional Organic Molecules

The carbon framework of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol makes it an important starting point for constructing more complex molecular architectures, particularly those incorporating fluorine atoms to modulate biological or material properties.

The introduction of fluorinated motifs is a widely recognized strategy in the development of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability, binding affinity, and lipophilicity. While fluorinated alcohols are generally valuable intermediates in this context, specific documentation detailing the direct use of this compound as a precursor in the synthesis of commercialized or late-stage development pharmaceuticals and agrochemicals is not extensively available in the reviewed scientific literature.

A significant and well-documented application of derivatives of this compound is in the synthesis of complex diindolylmethanes (DIMs). Specifically, its indolyl-substituted form, 2,2,3,3,3-pentafluoro-1-(indol-3-yl)-1-phenylpropan-1-ol, serves as a crucial precursor for creating unsymmetrical 3,3'-diindolylmethanes that feature a pentafluoroethyl-containing quaternary carbon center.

In a novel synthetic protocol, an iodine-catalyzed Friedel–Crafts-type alkylation is employed. The reaction involves the coupling of a pentafluoroethylated (indol-3-yl)phenylmethanol with various substituted indoles. This method is noted for its mild conditions, high efficiency, and chemoselectivity, providing excellent yields of the desired DIMs. Research has demonstrated that the presence of the fluoroalkyl group is essential for the success of this alkylation reaction; an analogous reaction with a non-fluorinated methyl group failed to produce the desired product. This highlights the critical role of the pentafluoroethyl substituent in activating the molecule for this specific transformation.

The synthesis has been successfully scaled up to gram amounts, indicating its practical utility for producing quantities sufficient for biological studies. For instance, the reaction of 2,2,3,3,3-pentafluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylpropan-1-ol with indole (B1671886) on a gram scale proceeded with high efficiency, yielding the corresponding pentafluoroethylated-DIM in 87% yield.

Selected Examples of Iodine-Catalyzed Synthesis of Pentafluoroethylated-DIMs
Pentafluoroethylated Precursor (Indole)Reactant IndoleProductYield (%)Reference
1-(5-methoxy-1H-indol-3-yl)-5-methoxy-1H-indolePentafluoroethylated-DIM 3y 96
1-(5-methoxy-1H-indol-3-yl)-5-bromo-1H-indolePentafluoroethylated-DIM 3ac 92
1-(5-methoxy-1H-indol-3-yl)-1H-indolePentafluoroethylated-DIM 3ad 94
1-(1H-indol-3-yl)-5-methoxy-1H-indolePentafluoroethylated-DIM 3z 89
1-(1H-indol-3-yl)-1H-indolePentafluoroethylated-DIM 3aa 90

Catalytic and Promotive Roles in Organic Reactions

Fluorinated alcohols can influence organic reactions by acting as solvents, additives, or co-catalysts, often enhancing reaction rates and selectivities through their unique properties like high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability.

There is a lack of specific studies in the scientific literature demonstrating the use of this compound as a co-catalyst or an additive to enhance reactivity and selectivity in organic reactions. While less complex fluorinated alcohols are known to serve this function, the application of this specific phenyl-substituted compound for such purposes has not been documented.

The ability of highly acidic, low-nucleophilicity fluorinated alcohols to stabilize cationic or other reactive intermediates is a known phenomenon in organic chemistry. However, research explicitly detailing the role of this compound in stabilizing reactive intermediates during challenging chemical reactions is not currently available in the reviewed literature.

Application as a Derivatization Reagent in Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method, such as gas chromatography (GC). This often involves enhancing volatility or improving detection. Although fluorinated anhydrides and related compounds are common derivatizing agents, and the closely related 2,2,3,3,3-Pentafluoro-1-propanol (B1212958) is used for GC derivatization, there are no specific documented instances of this compound being employed as a derivatization reagent in analytical chemistry.

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

The structural characteristics of this compound make it a promising candidate for several applications within the realm of GC-MS analysis. The presence of a hydroxyl group allows it to be used as a derivatizing agent for other molecules, while its own chirality and fluorination offer advantages for its analysis.

Derivatization is a common technique in GC to improve the volatility and thermal stability of analytes, and to enhance their chromatographic separation and detection. libretexts.org Chiral alcohols, in particular, are often converted into volatile esters, such as acetates or trifluoroacetates, to facilitate their analysis by chiral gas chromatography. nih.gov The acylation of the alcohol group reduces its polarity, leading to better peak shapes and improved resolution on the chromatographic column. nih.gov

Given that this compound is a chiral alcohol, its primary utility in GC-MS would likely be in the context of chiral separations. The enantiomers of a chiral compound can be separated using a chiral stationary phase in the GC column. wikipedia.org The separation of the enantiomers of this compound itself would be crucial for applications where enantiomeric purity is important.

Furthermore, the pentafluoropropyl group in the molecule offers a distinct advantage for detection. The fluorine atoms make the compound highly responsive to electron capture detectors (ECD), which are known for their high sensitivity to halogenated compounds. Derivatization with fluorinated acyl groups is a known strategy to enhance detectability with an ECD. libretexts.org While the compound itself is not a derivatizing agent in this context, its inherent fluorination would make it readily detectable.

The table below outlines the potential GC-MS applications of this compound based on the properties of similar compounds.

ApplicationRationaleRelevant Findings for Analogous Compounds
Chiral Analysis The compound is a chiral alcohol, making it a target for enantioselective separation on chiral GC columns to determine enantiomeric purity.The resolution of enantiomeric esters and free chiral alcohols has been successfully measured using capillary gas chromatography with a chiral stationary phase. science.gov
Derivatization for Analysis The hydroxyl group can be derivatized (e.g., acylated) to improve volatility and chromatographic performance. nih.govAcylation of chiral alcohols has been shown to be a simple and efficient procedure for their analysis by chiral-phase GC. nih.gov
Enhanced Detection The pentafluoropropyl group provides a strong signal in electron capture detectors (ECD), allowing for trace-level analysis.Derivatization with fluorinated acyl groups is a well-established method to enhance the detectability of compounds using GC-ECD. libretexts.org

Formation of Stable Derivatives for Enhanced Spectroscopic Characterization

Beyond its potential in GC-MS, this compound can be converted into stable derivatives to facilitate its characterization by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of fluorine atoms is particularly advantageous for ¹⁹F NMR studies.

The formation of esters or ethers from the alcohol functional group can yield stable compounds that are more amenable to purification and spectroscopic analysis. For instance, reaction with a chiral derivatizing agent can produce diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by techniques like NMR spectroscopy. mdpi.com This is a common strategy to determine the enantiomeric excess of a chiral alcohol.

The most significant advantage of this compound in spectroscopy lies in its five fluorine atoms. ¹⁹F NMR is a powerful analytical tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which minimizes signal overlap. nih.gov The ¹⁹F NMR spectrum of this compound or its derivatives would provide detailed information about the electronic environment of the fluorine atoms, which can be used for structural elucidation. The coupling between ¹⁹F and ¹H nuclei can also provide valuable structural information. The study of fluorinated molecules in complex mixtures can be achieved using ¹⁹F as a spectroscopic spy. nih.gov

The following table summarizes the potential applications of derivatization for enhanced spectroscopic characterization.

Spectroscopic TechniqueDerivatization StrategyInformation Gained
¹H NMR Reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters.Determination of enantiomeric purity and absolute configuration. The different chemical shifts of the protons in the diastereomers allow for their quantification. mdpi.com
¹⁹F NMR Direct analysis or formation of derivatives.Structural elucidation through the chemical shifts and coupling constants of the fluorine nuclei. The pentafluoropropyl group provides a unique and sensitive probe. nih.govnih.gov
Mass Spectrometry (MS) Formation of derivatives (e.g., pentafluoropropionyl esters of other molecules).The pentafluoropropionyl group can be a useful tag in mass spectrometry, providing a characteristic fragmentation pattern that aids in the identification of the derivatized analyte. nih.govnih.gov

In-depth Theoretical and Computational Studies on this compound Remain Limited in Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound this compound. While extensive computational research exists for structurally related molecules, the specific quantum chemical characterization, reaction mechanism predictions, and intermolecular interaction modeling for this particular phenyl-substituted fluoroalcohol are not detailed in the available body of research.

Efforts to gather data for a detailed analysis—including geometry optimization, vibrational analysis, molecular electrostatic potential, transition state identification, and solvent environment modeling—did not yield studies specifically concerning this compound.

In contrast, significant research has been conducted on the non-phenylated analogue, 2,2,3,3,3-Pentafluoro-1-propanol (PFP) . Studies on PFP have explored its conformational landscape, the structure of its dimers, and its non-covalent intermolecular interactions using methods such as Density Functional Theory (DFT). rsc.orgnih.govresearchgate.net For instance, research has identified multiple stable conformers of PFP and its dimers, providing insights into structural diversity and tunneling motions. rsc.orgnih.govresearchgate.net These studies often employ computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses to understand the effects of fluorination. rsc.orgnih.gov

Similarly, computational data is available for the ketone variant, 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one . However, this information pertains to a different functional group and thus possesses distinct electronic and chemical properties from the requested alcohol.

The absence of specific literature for this compound prevents a detailed discussion on the topics outlined in the requested article structure. The generation of scientifically accurate data tables, research findings, and analyses for the specified subsections is not possible without dedicated computational studies on this exact molecule. General principles of computational chemistry are well-established, but their specific application and results for this compound have not been published.

Therefore, a detailed article on the theoretical and computational chemistry of this compound cannot be generated at this time. Further computational research would be required to characterize its molecular and electronic structure, map its reaction energy landscapes, and model its interactions.

Theoretical and Computational Chemistry Studies of 2,2,3,3,3 Pentafluoro 1 Phenylpropan 1 Ol

Intermolecular Interactions and Solvent Environment Modeling

Explicit and Implicit Solvent Models for Reaction Systems

This section would typically detail computational studies that model the behavior of 2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol in various solvents.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), would be used to calculate the solvation free energy of the compound. This would involve placing the solute molecule in a cavity within a continuous dielectric medium that represents the solvent. The results would likely be presented in a table showing the calculated solvation energies in different solvents (e.g., water, methanol, acetonitrile), providing insights into the compound's solubility and stability in polar and non-polar environments.

Explicit Solvent Models: This approach would involve simulating the this compound molecule surrounded by a specific number of individual solvent molecules. Molecular dynamics (MD) simulations would be employed to study the dynamic interactions, such as the formation and breaking of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules. Data from these simulations would illustrate the radial distribution functions, showing the probable locations of solvent molecules around the solute.

Hydrogen Bonding Thermodynamics and Kinetics

This subsection would focus on the characteristics of hydrogen bonds formed by this compound, both intramolecularly (if applicable) and intermolecularly with itself (dimerization) or with other molecules.

Thermodynamics: Quantum chemistry calculations, likely using Density Functional Theory (DFT), would be used to determine the energetic favorability of hydrogen bond formation. Key thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the formation of hydrogen-bonded complexes would be calculated and presented. These values would quantify the strength and stability of the hydrogen bonds. For example, a study on a related compound, 1-phenyl-2,2,2-trifluoroethanol, has explored its hydrogen-bonded complexes with water and 1,4-dioxane, revealing how intermolecular interactions influence conformational preferences. acs.orgacs.org

Kinetics: The kinetics of hydrogen bond formation and dissociation would be investigated, often through advanced computational methods. This would provide information on the lifetime of these bonds. Studies on similar alcohols have used techniques like molecular dynamics to understand the timescales of hydrogen bond dynamics. nih.gov

Should research on This compound become available, a comprehensive article with detailed data tables could be generated.

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol by mapping the distinct chemical environments of its proton, carbon, and fluorine nuclei.

Elucidation of Proton (¹H) and Carbon (¹³C) Environments

The ¹H and ¹³C NMR spectra of this compound are dictated by the strong electron-withdrawing nature of the pentafluoroethyl group (-C₂F₅). This effect significantly influences the chemical shifts of nearby nuclei compared to its non-fluorinated analog, 1-phenylpropan-1-ol. chemicalbook.commiamioh.edu

In the ¹H NMR spectrum , the methine proton (CH-OH) is expected to be the most deshielded aliphatic proton, appearing significantly downfield due to the combined inductive effects of the hydroxyl group, the phenyl ring, and the adjacent difluoromethylene (-CF₂-) group. The protons of the phenyl ring would typically appear in the aromatic region (δ 7-8 ppm), with their exact shifts and multiplicities influenced by substitution patterns. The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbinol carbon (C1) directly attached to the oxygen is anticipated to resonate at a significantly downfield chemical shift, further deshielded by the adjacent -CF₂- group. The carbons of the pentafluoroethyl group (C2 and C3) will exhibit complex splitting patterns due to strong one-bond and two-bond carbon-fluorine (¹³C-¹⁹F) couplings. The phenyl carbons will appear in the typical aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the propanol (B110389) chain) showing a distinct chemical shift.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity & Coupling Notes
C1-H ~5.0 - 5.5~70 - 75¹H: Doublet of triplets (dt) or complex multiplet due to coupling with OH and ¹⁹F. ¹³C: Triplet (t) due to coupling with two ¹⁹F on C2.
OH Variable (e.g., 2-5)-Broad singlet (s).
Phenyl-H (ortho) ~7.5 - 7.7~127 - 129Multiplet (m).
Phenyl-H (meta) ~7.3 - 7.5~128 - 130Multiplet (m).
Phenyl-H (para) ~7.3 - 7.5~129 - 131Multiplet (m).
Phenyl-C (ipso) -~135 - 140Singlet or complex multiplet.
C2 (-CF₂-) -~118 - 124 (tq)Triplet of quartets (tq) due to coupling with ¹⁹F on C3 and ¹³C on C1.
C3 (-CF₃) -~115 - 120 (qt)Quartet of triplets (qt) due to coupling with ¹⁹F on C2 and ¹³C on C2.

Note: The values in the table are estimations based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Analysis

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing the pentafluoroethyl moiety. researchgate.net Due to the large chemical shift dispersion of ¹⁹F, the signals for the two different fluorine environments are expected to be well-resolved. researchgate.net

The spectrum is predicted to show two main signals:

A signal corresponding to the trifluoromethyl (-CF₃) group. This signal would appear as a triplet due to spin-spin coupling with the two adjacent fluorine atoms of the -CF₂- group (³JFF coupling).

A signal corresponding to the difluoromethylene (-CF₂-) group. This signal would appear as a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃- group.

Computational methods are often employed to predict ¹⁹F NMR chemical shifts, which can aid in the definitive assignment of complex spectra. worktribe.comrsc.orgresearchgate.net

Table 2. Predicted ¹⁹F NMR Data for this compound
Fluorine GroupPredicted Chemical Shift (ppm, rel. to CFCl₃)Predicted MultiplicityJ-Coupling
-CF₂- ~ -115 to -125Quartet (q)³JFF
-CF₃ ~ -80 to -85Triplet (t)³JFF

Note: The values in the table are estimations. Negative chemical shifts are conventional in ¹⁹F NMR.

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H, ¹³C, and ¹⁹F signals and confirming the connectivity of the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would verify the coupling between the methine proton (C1-H) and the hydroxyl proton, as well as potential long-range couplings to the ortho-protons of the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations, definitively linking each proton to the carbon atom it is attached to (e.g., C1-H to C1, phenyl protons to their respective aromatic carbons).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for mapping long-range (2-3 bond) correlations. Key expected correlations would include the methine proton (C1-H) to the ipso- and ortho-carbons of the phenyl ring and, crucially, to the C2 carbon of the pentafluoroethyl group. These correlations would firmly establish the connection between the phenyl, carbinol, and fluorinated fragments of the molecule. jeol.com

¹⁹F-detected 2D Experiments: Techniques like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HSQC could be employed to confirm couplings between fluorine nuclei and the rest of the molecule, providing further structural validation. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing critical information about its functional groups, bond strengths, and intermolecular interactions. IR and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

Identification of Functional Groups and Bond Strengths

The IR and Raman spectra of this molecule would be characterized by distinct bands corresponding to its constituent parts.

O-H Stretching: A prominent, broad absorption band in the IR spectrum is expected in the region of 3200–3500 cm⁻¹, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The single aliphatic C-H stretch of the methine group would likely be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically produce several bands of variable intensity in the 1450–1600 cm⁻¹ region. researchgate.net

C-F Stretching: The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations, located in the 1100–1350 cm⁻¹ region. The presence of five C-F bonds will result in multiple strong, complex absorptions, which are a definitive marker for the fluorinated moiety.

Phenyl Ring Modes: The phenyl ring breathing mode, a symmetric vibration, is often a strong and sharp peak in the Raman spectrum, which can be useful for identification. nih.gov

Table 3. Characteristic Predicted Vibrational Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (H-bonded)3200 - 3500Strong, BroadWeak
Aromatic C-H stretch3030 - 3100MediumMedium
Aliphatic C-H stretch2900 - 3000MediumMedium
Aromatic C=C stretch1450 - 1600Medium-StrongMedium-Strong
C-O stretch1050 - 1150StrongWeak
C-F stretches1100 - 1350Very StrongMedium-Weak

Note: These are general ranges. The precise positions and intensities can be determined experimentally or through computational modeling. nsf.govmdpi.com

Probing Hydrogen Bonding Interactions in Condensed Phases

The presence of the highly electronegative pentafluoroethyl group significantly increases the acidity of the hydroxyl proton, making this compound a much stronger hydrogen bond donor compared to non-fluorinated alcohols. researchgate.net This enhanced hydrogen bonding capability is a key feature that can be investigated using vibrational spectroscopy. youtube.com

In the condensed phase (liquid or solid), strong intermolecular O-H···O hydrogen bonds are formed. This interaction weakens the O-H covalent bond, causing the O-H stretching frequency to shift to a lower wavenumber (a "red shift") in the IR spectrum. quora.com The extent of this shift is proportional to the strength of the hydrogen bond. libretexts.org Therefore, the O-H band for this compound is expected to be at a lower frequency and be broader compared to that of 1-phenylpropan-1-ol, reflecting stronger intermolecular association.

Concentration-dependent FT-IR studies in a non-polar solvent can be used to distinguish between intermolecular and intramolecular hydrogen bonding. researchgate.net Upon dilution, the broad band corresponding to intermolecularly bonded O-H groups would decrease in intensity, while a new, sharp band at a higher frequency (typically ~3600 cm⁻¹) corresponding to "free" or non-hydrogen-bonded O-H groups would emerge and increase in intensity.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be a critical tool for the unambiguous confirmation of the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion, which can then be used to calculate a unique elemental formula.

For this compound (C₉H₇F₅O), the theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent isotopes.

IsotopeExact Mass (Da)CountTotal Mass (Da)
¹²C12.000009108.00000
¹H1.0078377.05481
¹⁹F18.99840594.99200
¹⁶O15.99491115.99491
Theoretical Exact Mass [M]⁺226.04172

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the presence and elemental composition of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and confirming its identity.

In a hypothetical GC-MS analysis, a sample would be injected into the gas chromatograph, where it would be vaporized and travel through a capillary column. The retention time (the time it takes for the compound to exit the column) would be a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, carrier gas flow rate). Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized (typically by electron impact, EI), and a mass spectrum would be generated.

The mass spectrum would display the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a reproducible "fingerprint" of the molecule. For this compound, characteristic fragmentation would be expected to occur at the C-C bond adjacent to the alcohol and phenyl group, as this would lead to the formation of a stabilized benzylic cation.

Hypothetical m/zProposed Fragment IonStructureNotes
226[C₉H₇F₅O]⁺[C₆H₅CH(OH)C₂F₅]⁺Molecular Ion (M⁺)
107[C₆H₅CHOH]⁺[C₆H₅CH(OH)]⁺Loss of C₂F₅ radical, likely a prominent peak due to benzylic stabilization.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.

A single sharp peak in the gas chromatogram coupled with a mass spectrum consistent with the expected fragmentation pattern would confirm the identity and high purity of the compound.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives or co-crystals)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid or low-melting solid at room temperature, this technique could be applied to a suitable crystalline derivative or a co-crystal.

Should a crystalline derivative of this compound be prepared and analyzed, the crystallographic data would be presented in a standardized format.

Crystallographic ParameterHypothetical Value
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Specific value
b (Å)Specific value
c (Å)Specific value
α (°)90
β (°)Specific value
γ (°)90
Volume (ų)Calculated value
Z (molecules per unit cell)e.g., 4

This data would provide unequivocal proof of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Future Perspectives and Research Trajectories

Innovations in Synthesis and Derivatization Strategies

Future synthetic research will likely focus on more efficient, sustainable, and stereoselective methods for preparing 2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol and its derivatives.

Advanced Catalytic Methods: While traditional syntheses exist, the development of catalytic asymmetric reductions of the corresponding ketone, 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, remains a primary objective. Research into transition metal complexes, particularly those of iridium and ruthenium with chiral ligands, could yield highly enantioselective processes. rsc.org Furthermore, chemoenzymatic methods using alcohol dehydrogenases present a green and highly selective alternative for producing enantiopure fluorinated alcohols. nih.gov Organocatalysis, which has proven effective for asymmetric fluorination and other transformations, represents another promising avenue for the enantioselective synthesis of this and related chiral fluorinated alcohols. acs.orgrsc.orgnih.govbeilstein-journals.org

Novel Derivatization Strategies: The derivatization of this compound at its two key functional handles—the hydroxyl group and the phenyl ring—is ripe for exploration. Strategies could include:

Hydroxyl Group Modification: Conversion of the alcohol to esters, ethers, and other functional groups can be used to modulate the molecule's properties. Advanced derivatization strategies, perhaps using twin derivatization agents for analytical purposes, could be developed. nih.govnih.govresearchgate.net

Phenyl Ring Functionalization: Modern cross-coupling reactions can be employed to introduce a wide array of substituents onto the aromatic ring, allowing for the fine-tuning of electronic and steric properties for applications in medicinal chemistry and materials science.

Expanded Scope of Reactivity and Mechanistic Exploration

A deeper understanding of the reactivity of this compound is crucial for its broader application. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the adjacent stereocenter.

Future research should focus on:

Controlled Oxidation and Reduction: Developing selective methods for the oxidation of the alcohol to the ketone and the stereoselective reduction of the ketone back to either alcohol enantiomer.

Substitution and Elimination Reactions: Investigating the mechanisms of nucleophilic substitution at the benzylic position and dehydration reactions. The influence of the C₂F₅ group on carbocation stability and transition state geometries will be a key area of study.

C-H Functionalization: Exploring the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as promoters or solvents for challenging reactions, such as Friedel-Crafts type functionalizations, has gained traction. rsc.orgmdpi.com Mechanistic studies could explore how this compound or its derivatives might participate in or mediate similar transformations.

Integration into Emerging Fields of Fluorine Chemistry

The unique properties imparted by the pentafluoroethyl group—such as high electronegativity, thermal stability, and lipophilicity—make this compound an attractive building block for various advanced applications. rowansci.comrsc.org

Medicinal Chemistry and Agrochemicals: Fluorinated groups are prevalent in pharmaceuticals and agrochemicals as they can enhance metabolic stability, binding affinity, and bioavailability. chemistryviews.orgresearchgate.net The pentafluorosulfanyl (SF₅) group, considered a "super-trifluoromethyl group," exemplifies the beneficial properties of polyfluorinated moieties. rowansci.comresearchgate.netnih.gov The pentafluoroethyl group in this compound can be viewed similarly, and its derivatives are prime candidates for screening as novel bioactive compounds.

Materials Science: The incorporation of polyfluorinated groups can dramatically alter the properties of organic materials. rsc.org Derivatives of this compound could be investigated as components of liquid crystals, specialty polymers, or optoelectronic materials, where the C₂F₅ group could enhance thermal stability and tune electronic properties.

Organocatalysis: Chiral fluorinated alcohols can serve as potent chiral ligands or organocatalysts. The specific steric and electronic environment of this compound makes it an interesting candidate for use in asymmetric catalysis, potentially enabling new transformations with high selectivity. nih.gov

Development of Structure-Reactivity Relationships through Computational Design

Computational chemistry provides powerful tools for accelerating research and gaining deeper mechanistic insight. Future studies on this compound will greatly benefit from computational approaches.

Conformational and Property Prediction: Using Density Functional Theory (DFT) and other methods, the conformational landscape of the molecule can be thoroughly mapped. nih.gov This is crucial for understanding its interactions in biological systems or as a catalyst. Computational studies on the closely related 2,2,3,3,3-pentafluoropropanol have already demonstrated the complexity and diversity of conformers and intermolecular interactions in such systems. rsc.orgnih.gov

Mechanistic Elucidation: Computational modeling can be used to investigate reaction pathways, calculate activation barriers, and analyze transition state structures for reactions involving this alcohol. This can help rationalize experimental observations and predict reactivity.

In Silico Design: By establishing clear structure-property relationships, new derivatives with tailored characteristics can be designed computationally before their synthesis is attempted. nih.gov This approach can guide synthetic efforts toward molecules with optimized performance as drugs, catalysts, or materials, saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol that influence its experimental handling?

  • Answer : Key properties include a boiling point of 80–83°C , density of 1.505 g/mL at 25°C , and refractive index (n20/D 1.288 ) . Its liquid state and high fluorination contribute to volatility and potential inhalation hazards. Safety protocols should prioritize fume hood use due to its classification as a target organ toxicant (liver) and STOT RE 2 hazard .

Q. What spectroscopic and computational methods are recommended for structural confirmation of this compound?

  • Answer : Rotational spectroscopy (e.g., cavity and chirped-pulse Fourier transform microwave) is effective for identifying conformers. For example, two stable monomeric forms (PFPG+g+/G-g- and PFPTg+/Tg-) were resolved, with isotopic labeling (13C, 18O) aiding in structural assignments . Computational methods like DFT at the B3LYP-D3(BJ)/def2-QZVP level predict energetically stable geometries, validated against experimental rotational spectra .

Advanced Research Questions

Q. How can contradictions in conformational data between experimental and computational models be resolved?

  • Answer : Systematic conformational searches using tools like CREST, combined with kinetic/thermodynamic modeling, help reconcile discrepancies. For example, while DFT predicts ~80 dimeric conformers, only the five most stable are experimentally observed due to energy barriers in conformational conversion. The "argon test" (trapping metastable conformers in argon matrices) validates kinetic persistence .

Q. What methodological approaches address tunneling motion in fluorinated alcohols during spectroscopic analysis?

  • Answer : Tunneling splittings in rotational transitions (e.g., observed in PFPTg+/Tg-) require high-resolution microwave spectroscopy and quantum mechanical modeling. Analysis of deuterated isotopologues can suppress tunneling effects, enabling precise determination of rotational constants and nuclear quadrupole coupling .

Q. How does fluorination impact intermolecular interactions compared to non-fluorinated analogs like 1-phenylpropan-1-ol?

  • Answer : Fluorination enhances dipole-dipole interactions and reduces hydrogen-bonding capacity. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses reveal weaker O-H···F bonds compared to O-H···O in non-fluorinated analogs. This alters dimer stability and solvent compatibility .

Q. What strategies optimize the synthesis of enantiomerically pure this compound?

  • Answer : While direct synthesis methods are not detailed in the evidence, chiral resolution via chromatographic separation (e.g., using chiral stationary phases) or asymmetric catalysis (e.g., enantioselective fluorination) could be explored. Purity verification requires chiral HPLC or NMR with shift reagents .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on the compound’s dimeric conformers?

  • Answer : Cross-validate experimental observations (rotational spectra, X-ray crystallography) with computational predictions. For example, the absence of low-energy DFT-predicted dimers in experiments suggests kinetic trapping, which can be tested via temperature-controlled spectroscopy or argon-matrix isolation .

Methodological Tools and Resources

Q. Which software tools are suitable for modeling the conformational landscape of this compound?

  • Answer : Use CREST for exhaustive conformational searches, Gaussian or ORCA for DFT optimization, and AIMAll for QTAIM/NCI analyses. SHELX programs (e.g., SHELXL for refinement) are compatible with crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.